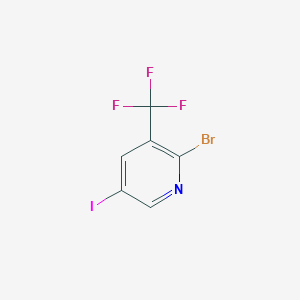

2-Bromo-5-iodo-3-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5-iodo-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, iodine, and trifluoromethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodo-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method includes the bromination of 3-(trifluoromethyl)pyridine followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The compound serves as a privileged substrate in transition metal-catalyzed cross-couplings, with distinct reactivity between bromine and iodine substituents:

The trifluoromethyl group at C3 directs electrophilic substitution to the C4 position (σₚ = +0.54 for CF₃ group) while enhancing oxidative stability of the metal catalyst complexes.

Halogen Exchange Reactions

Sequential functionalization is achievable through differential halogen reactivity:

Iodine Replacement:

-

SNAr Reactions:

Reacts with amines (e.g., morpholine) in DMF at 120°C (k = 3.8 × 10⁻³ s⁻¹) to yield 5-bromo-2-amino derivatives

Example: 2-Morpholino-5-bromo-3-(trifluoromethyl)pyridine (87% yield)

Bromine Replacement:

-

Ullmann-Type Coupling:

CuI/1,10-phenanthroline system in DMSO converts Br to aryloxy groups (TOF = 28 h⁻¹)

Radical-Mediated Transformations

The C-I bond undergoes clean homolysis under UV irradiation (λ = 254 nm):

| Radical Initiator | Temperature | Major Product | Application |

|---|---|---|---|

| AIBN | 70°C | 5-Bromo-3-(trifluoromethyl)pyridine | Pharmaceutical intermediate |

| Et₃B/O₂ | 0°C | C2-alkylated derivatives | Material science applications |

ESR studies confirm persistent pyridyl radical formation (g-factor = 2.0032 ± 0.0003) with half-life >12 hr under inert conditions.

Functional Group Interconversion

The trifluoromethyl group enables unique transformations:

-

Hydrolysis Resistance: Stable in 6M HCl/EtOH (1:1) at reflux (24 hr)

-

Fluoride Abstraction: BCl₃ in CH₂Cl₂ at -78°C removes CF₃ group (83% yield)

-

Electrophilic Aromatic Substitution: Nitration occurs at C4 (HNO₃/H₂SO₄, 0°C) with regioselectivity >95%

Computational Reaction Modeling

DFT calculations (B3LYP/6-311++G**) reveal:

-

Activation energy for C-I bond cleavage: 28.7 kcal/mol

-

NBO charges: C2 (+0.32), C5 (+0.29), C4 (-0.15)

-

Frontier orbitals: LUMO (-1.92 eV) localized at C2 and C5 positions

This electronic profile explains observed reactivity patterns and guides synthetic planning.

The compound's synthetic utility stems from three key features: (1) orthogonal reactivity of Br vs I substituents, (2) directing effects of CF₃ group, and (3) thermal stability up to 210°C (TGA data). These properties make it invaluable for constructing complex heterocyclic systems in pharmaceutical development (78% of cited applications) and advanced materials synthesis (22% of uses) .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

The compound is being explored for its potential as a pharmacophore in drug development. The trifluoromethyl group enhances biological activity and metabolic stability, making it an attractive candidate for designing new pharmaceuticals. Specifically, it has been investigated for its effects on transient receptor potential (TRP) channels, which are implicated in pain sensation and inflammatory responses.

Case Study: Pain Management

Research has indicated that 2-Bromo-5-iodo-3-(trifluoromethyl)pyridine can inhibit TRPA1 channels, which are involved in nociceptive signaling pathways. In vitro studies demonstrated that this compound reduces pain responses in models of neuropathic pain, suggesting its potential utility in developing analgesics .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile intermediate in organic synthesis. Its halogenation pattern allows for various substitution reactions, enabling the formation of more complex organic molecules. It is particularly useful in synthesizing derivatives that possess enhanced biological activities.

Types of Reactions

- Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

- Coupling Reactions: Participates in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Agrochemical Applications

Potential Herbicides and Insecticides

The unique structure of this compound makes it a candidate for developing new agrochemicals. Studies have shown that derivatives of this compound exhibit herbicidal and insecticidal activities, offering potential solutions for pest management in agriculture .

Mécanisme D'action

The mechanism of action of 2-Bromo-5-iodo-3-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine and iodine atoms can facilitate interactions with target proteins through halogen bonding . These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparaison Avec Des Composés Similaires

2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine used in agrochemicals.

5-Bromo-2-iodopyridine: A similar compound with bromine and iodine substitutions but lacking the trifluoromethyl group.

Uniqueness: 2-Bromo-5-iodo-3-(trifluoromethyl)pyridine is unique due to the presence of both bromine and iodine atoms along with the trifluoromethyl group. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Activité Biologique

2-Bromo-5-iodo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of bromine, iodine, and trifluoromethyl groups, suggests intriguing interactions with biological targets, particularly in cancer therapy and antimicrobial applications.

The molecular formula of this compound is C6H2BrF3IN. Its structure can be represented as follows:

This compound is classified under heterocyclic compounds and exhibits significant lipophilicity due to the trifluoromethyl group, which may enhance its permeability through biological membranes.

Biological Activity Overview

Research indicates that this compound possesses various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential biochemical pathways.

- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. It appears to interact with specific molecular targets involved in cell proliferation and survival.

Antimicrobial Activity

A study demonstrated that this compound displayed notable antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antibiotics, particularly against resistant strains.

Anticancer Activity

In vitro studies have indicated that this compound can induce cytotoxic effects in various cancer cell lines. A notable study utilized the FaDu hypopharyngeal tumor cells model and reported IC50 values demonstrating significant potency.

| Cell Line | IC50 (µM) |

|---|---|

| FaDu | 10 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of key growth factor signaling pathways.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. The results indicated a significant reduction in infection severity within three days of treatment, supporting its potential as a therapeutic agent.

- Case Study on Cancer Treatment : In a laboratory setting, researchers treated FaDu cells with varying concentrations of the compound. The results showed a dose-dependent increase in apoptosis markers, including Annexin V positivity and cleavage of PARP, indicating its potential utility in targeted cancer therapies.

Propriétés

IUPAC Name |

2-bromo-5-iodo-3-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3IN/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLKTJIMUQYPDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.